3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine
Description
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is a propargylamine derivative featuring a bulky triisopropylsilyl (TIPS) group attached to the propargyl carbon. Its structure combines the reactivity of the propargylamine moiety with the steric and electronic effects of the TIPS group.
Properties
CAS No. |
918871-51-9 |
|---|---|
Molecular Formula |
C12H25NSi |
Molecular Weight |
211.42 g/mol |
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H25NSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8,13H2,1-6H3 |
InChI Key |
QJRFGWLWCPSJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCN)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves the reaction of triisopropylchlorosilane with propargylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Reactants: Triisopropylchlorosilane (CAS13154-24-0) and propargylamine (CAS2450-71-7).
Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.
Yield: Approximately 79%.
Industrial Production Methods
While specific industrial production methods for 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosilane.
Chemical Reactions Analysis
Types of Reactions
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of silyl oxides.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogs with Silyl Modifications
(a) 3-[Chloro-di(propan-2-yl)silyl]propan-1-amine
- Structure : Replaces one isopropyl group in TIPS with chlorine.
- Properties : Increased electrophilicity due to the chlorine atom, enhancing reactivity in nucleophilic substitutions. However, reduced steric bulk compared to TIPS may lower stability under harsh conditions .
- Applications : Intermediate for synthesizing silane-functionalized polymers.
(b) 3-[Dimethyl(propan-2-yloxy)silyl]propan-1-amine
- Structure : Incorporates an oxygen atom in the silyl group (dimethyl(isopropoxy)silyl).
- Properties : Enhanced solubility in polar solvents due to the ether linkage. Reduced steric hindrance compared to TIPS, enabling faster reaction kinetics .
- Applications : Used in sol-gel processes for hybrid materials.
(c) Trimethylsilyl (TMS) Derivatives
- Example : 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (from ).
- Properties : Smaller silyl group increases electrophilicity and reaction rates but offers less steric protection. Lower thermal stability compared to TIPS derivatives .
Propargylamine Derivatives with Aromatic/Functional Groups
(a) 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride
- Structure : Thiophene ring replaces the TIPS group.
- Properties : Conjugated π-system enhances electronic communication, useful in optoelectronic materials. Hydrochloride form improves crystallinity and handling .
- Applications : Building block for conductive polymers.
(b) N,N-Diethyl-3-phenylprop-2-yn-1-amine
- Structure : Diethylamine and phenyl substituents on the propargyl backbone.
- Properties : Increased basicity due to alkylamine groups. The phenyl ring stabilizes charges via resonance, aiding in catalytic applications .
(c) N-(3-Phenylprop-2-yn-1-yl)prop-2-en-1-amine
- Structure : Combines propargyl and allyl amine groups with a phenyl ring.
- Properties : Dual unsaturated moieties enable cross-conjugation, useful in multicomponent reactions. Lower steric bulk compared to TIPS derivatives allows for broader substrate scope .
Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Stability |
|---|---|---|---|---|---|
| 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine | C₁₂H₂₃NSi | 209.41 | Triisopropylsilyl | Low (non-polar) | High (inert atm) |
| 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | C₇H₈ClNS | 181.67 | Thiophene | Moderate (polar) | Moderate |
| N,N-Diethyl-3-phenylprop-2-yn-1-amine | C₁₃H₁₇N | 187.29 | Phenyl, diethylamine | Low (non-polar) | High |
| 3-[Dimethyl(isopropoxy)silyl]propan-1-amine | C₈H₂₁NOSi | 191.34 | Dimethyl(isopropoxy)silyl | High (polar) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
